N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S2/c1-13-2-5-16(6-3-13)30(25,26)23-20-22-15(11-29-20)9-19(24)21-10-14-4-7-17-18(8-14)28-12-27-17/h2-8,11H,9-10,12H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBCCKHZTODHON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities. This article explores the compound's structure, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 427.54 g/mol. The compound features a benzo[d][1,3]dioxole moiety, a thiazole ring, and a sulfonamide group, which contribute to its biological activity.
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit antimicrobial properties. For instance, thiazole derivatives often show significant activity against various bacteria and fungi. The sulfonamide group is known for its antibacterial effects, particularly against gram-positive bacteria.
Anticancer Potential
Studies have demonstrated that compounds containing thiazole and sulfonamide groups possess anticancer properties. These compounds can inhibit cell proliferation and induce apoptosis in cancer cell lines. The mechanism often involves the modulation of key signaling pathways related to cell survival and growth.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, sulfonamide derivatives are known to inhibit carbonic anhydrase, which could be relevant for therapeutic applications in conditions like glaucoma or edema.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds. Notable findings include:
- In vitro Studies : Compounds with modifications on the thiazole ring showed enhanced activity against cancer cell lines (e.g., MCF-7 and HeLa). The introduction of electron-withdrawing groups increased potency.
- Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds could induce oxidative stress in cancer cells, leading to apoptosis.
Case Study Example
A study involving a series of thiazole-sulfonamide derivatives demonstrated that the introduction of various substituents on the phenyl ring significantly affected biological activity. The most potent derivative exhibited an IC50 value in the low micromolar range against certain cancer cell lines.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C22H27N3O4S |
| Molecular Weight | 427.54 g/mol |
| Antimicrobial Activity | Moderate to High |
| Anticancer Activity | IC50 < 10 µM (varies by cell line) |
| Enzyme Target | Carbonic Anhydrase |
Q & A
Q. What are the standard synthetic routes for this compound, and what key reaction conditions must be optimized?
The synthesis typically involves multi-step reactions, starting with benzo[d][1,3]dioxole derivatives and thiazole-containing precursors. Key steps include:
- Amide bond formation : Reaction of a thiazol-4-yl acetic acid derivative with a benzodioxolylmethylamine under coupling agents like EDCI/HOBt .
- Sulfonamide introduction : Reacting the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the sulfonamido group .
- Critical conditions : Temperature (20–25°C for stability), solvent choice (dioxane or DMF for solubility), and catalysts (e.g., sodium triacetoxyborohydride for reductive amination) . Purification often employs RP-HPLC or column chromatography to isolate high-purity products .
Q. Which analytical techniques are essential for confirming the compound’s structural identity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify functional groups (e.g., benzodioxole methylene protons at δ 4.8–5.2 ppm, thiazole C=S signals) .
- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity (>95% by reverse-phase methods) .
- Mass Spectrometry (MS) : HRMS confirms molecular weight (e.g., [M+H]+ ion matching theoretical values) .
Q. What structural features of this compound correlate with its potential bioactivity?
- The benzodioxole moiety enhances lipophilicity and metabolic stability, improving membrane permeability .
- The thiazole ring and sulfonamido group enable hydrogen bonding with biological targets (e.g., enzyme active sites) .
- The acetamide linker provides conformational flexibility, critical for target engagement .
Advanced Research Questions
Q. How can researchers optimize synthetic yield while minimizing side reactions?
- Solvent optimization : Use polar aprotic solvents (DMF, THF) to stabilize intermediates and reduce side-product formation .
- Catalyst screening : Test bases like NaH or TEA to enhance sulfonamide coupling efficiency .
- Temperature control : Maintain low temperatures (<30°C) during exothermic steps (e.g., acyl chloride reactions) .
- In-line monitoring : Employ TLC or inline UV spectroscopy to track reaction progression and terminate at optimal conversion .
Q. How should contradictory bioactivity data across studies be resolved?
- Orthogonal assays : Validate initial findings using complementary methods (e.g., SPR for binding affinity vs. cellular viability assays) .
- Structural analogs : Compare activity of derivatives (e.g., fluorinated or methyl-substituted variants) to identify critical pharmacophores .
- Batch analysis : Ensure compound purity (>98%) via HPLC-MS, as impurities (e.g., unreacted sulfonyl chloride) may skew bioactivity results .
Q. What strategies are recommended for studying structure-activity relationships (SAR) in this compound class?
- Fragment-based design : Synthesize analogs with modifications to the benzodioxole (e.g., methoxy vs. chloro substituents) or thiazole (e.g., oxadiazole replacement) .
- Computational docking : Use molecular dynamics simulations to predict binding modes with targets like kinases or GPCRs .
- Pharmacokinetic profiling : Assess metabolic stability (e.g., microsomal assays) and solubility to prioritize analogs with improved drug-like properties .
Q. How can researchers investigate the compound’s interaction with biological targets at the molecular level?
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) for target proteins .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
- Cryo-EM/X-ray crystallography : Resolve 3D structures of compound-target complexes to guide rational design .
Q. What methodologies address stability challenges under varying pH and temperature conditions?
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2O2), and thermal (40–60°C) conditions, then analyze degradation products via LC-MS .
- Buffer screening : Test solubility and stability in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) to identify formulation requirements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
